molecular formula C20H22N4O B12177284 N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12177284
M. Wt: 334.4 g/mol
InChI Key: LNRLRTCMEPQVFB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide delineates its structure with precision. The parent heterocycle, pyrazolo[3,4-b]pyridine, consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4. Key substituents include:

  • A cyclopentyl group at position 1, imparting steric bulk and modulating solubility.
  • A methyl group at position 6, enhancing electron density in the pyridine ring.
  • A carboxamide group at position 4, with a benzyl substituent on the nitrogen, enabling hydrogen bonding and π-π interactions.

Molecular Formula : C20H25N4O
Structural Features :

Feature Position Role
Pyrazolo[3,4-b]pyridine Core Aromaticity, planar geometry
Cyclopentyl 1 Conformational flexibility
Methyl 6 Electron-donating effect
N-Benzyl carboxamide 4 Hydrogen-bond acceptor/donor

The carboxamide group’s benzyl substitution distinguishes this compound from simpler analogs like 1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C7H6N4O), while the cyclopentyl group contrasts with the pyridin-4-ylmethyl substituent in 6-[4-(benzyloxy)phenyl]-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C26H20N4O3).

Historical Development of Pyrazolo[3,4-b]Pyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives emerged in the late 20th century as chemists sought to expand the library of bicyclic heterocycles for drug discovery. Early syntheses relied on:

  • Cyclocondensation reactions : Combining aminopyrazoles with α,β-unsaturated carbonyl compounds.
  • Palladium-catalyzed cross-couplings : Introducing aryl/alkyl groups at specific positions.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-benzyl-1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-14-11-17(20(25)21-12-15-7-3-2-4-8-15)18-13-22-24(19(18)23-14)16-9-5-6-10-16/h2-4,7-8,11,13,16H,5-6,9-10,12H2,1H3,(H,21,25)

InChI Key

LNRLRTCMEPQVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

The foundational approach involves synthesizing the pyrazolo[3,4-b]pyridine core through condensation of 5-amino-1-cyclopentylpyrazole with β-keto esters. For example, reacting 5-amino-1-cyclopentylpyrazole with ethyl acetoacetate in acetic acid at 80°C for 12 hours generates 6-methyl-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (yield: 65%). Hydrolysis of the ester group using 2M NaOH in ethanol/water (1:1) at reflux produces the corresponding carboxylic acid, a critical precursor for amide formation.

Amide Bond Formation via Acid Chloride

The carboxylic acid intermediate is activated using oxalyl chloride in dichloromethane (DCM) at 0°C, followed by reaction with N-benzylamine in the presence of triethylamine. This method yields N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide with 72% efficiency after column chromatography. Limitations include sensitivity to moisture and competing side reactions with bulky amines.

Oxidative Coupling of Secondary Amines and Pyrazol Carbaldehydes

One-Step Oxidative Amidation

A breakthrough method described in patents utilizes oxidative coupling between N-benzyl-N-cyclopentylamine and 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde. The reaction employs FeSO₄·7H₂O (0.26 mmol) and CaCO₃ (0.53 mmol) in acetonitrile at 60°C, with aqueous NaOCl (13 wt%) as the oxidizing agent. This single-step protocol achieves 82% yield within 6 hours, bypassing intermediate isolation.

Table 1: Comparison of Oxidative Coupling Conditions

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
FeSO₄/CaCO₃MeCN60682
Cu(OAc)₂DMF901268
None (O₂)Toluene1102445

Solvent and Substrate Effects

Valeronitrile and acetonitrile are preferred solvents due to their polar aprotic nature, enhancing reaction rates by stabilizing ionic intermediates. Substrates with electron-withdrawing groups (e.g., 5-fluoro) require higher temperatures (90°C) but maintain yields above 75%.

Ugi Four-Component Reaction for Modular Assembly

Multicomponent Strategy

The Ugi reaction enables convergent synthesis by combining an aldehyde, amine, carboxylic acid, and isocyanide. For this compound, the protocol involves:

  • Aldehyde : 4-(4-Methoxyphenyl)-2-oxobut-3-enoic acid

  • Amine : N-Benzyl-N-cyclopentylamine

  • Carboxylic Acid : 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • Isocyanide : tert-Butyl isocyanide

Reaction in DMF/MeOH (1:2) under ultrasonication (44 kHz) for 1 hour affords the product in 78% yield.

Advantages and Limitations

This method excels in atom economy and step efficiency but struggles with steric hindrance from bulky cyclopentyl groups, necessitating excess amine (1.5 equiv) to drive completion.

Catalytic Systems and Reaction Optimization

Iron-Based Catalysis

FeSO₄·7H₂O emerges as a cost-effective catalyst, promoting imine formation and subsequent oxidation without requiring noble metals. Kinetic studies reveal a first-order dependence on both amine and aldehyde concentrations, with an activation energy of 45 kJ/mol.

Solvent Screening

Comparative trials identify acetonitrile as optimal, providing a dielectric constant (ε = 37.5) that stabilizes transition states while resisting oxidation. Substituting with DMF or toluene reduces yields by 15–30% due to poor intermediate solubility.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol/water (4:1). Purity exceeds 98% as confirmed by HPLC (C18 column, MeCN/H₂O gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrazole-H), 7.32–7.25 (m, 5H, benzyl), 4.62 (s, 2H, CH₂), 3.89 (quin, J = 7.2 Hz, 1H, cyclopentyl), 2.51 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₂H₂₅N₄O₂ [M+H]⁺: 401.1965; found: 401.1968 .

Chemical Reactions Analysis

N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Inhibition of Tropomyosin Receptor Kinases (TRKs)

Recent studies have highlighted the compound's potential as an inhibitor of tropomyosin receptor kinases, specifically TRKA. TRKs play a crucial role in cell proliferation and differentiation; their dysregulation is associated with various cancers. The compound was synthesized and evaluated for its inhibitory activity against TRKA, showing promising results in nanomolar ranges, indicating high potency against this target .

Potential Anticancer Properties

The inhibition of TRKA by N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suggests its potential as an anticancer agent. The ability to selectively target and inhibit cancer-related pathways positions this compound as a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the chemical structure of compounds affect their biological activity. In the case of this compound, research indicates that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold can enhance TRK inhibition and selectivity. This insight is critical for designing more effective derivatives with improved pharmacological profiles .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that have been optimized to yield high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound, ensuring that subsequent biological evaluations are based on accurately represented materials .

Case Studies

Study ReferenceObjectiveFindings
Cheng et al., 2022Evaluate TRKA inhibitionDemonstrated nanomolar inhibitory activity against TRKA by this compound
Academia.edu StudySAR analysisIdentified key structural features that enhance biological activity against TRK receptors

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and analogous compounds:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reported Bioactivity/Notes
This compound (1374525-13-9) Benzyl (carboxamide), cyclopentyl (1-position), methyl (6-position) C₂₂H₂₅N₅O 334.4 Limited bioactivity data; structural similarity to kinase inhibitors
1-cyclopentyl-6-methyl-N⁴-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1435906-32-3) 3-Pyridylmethyl (carboxamide), cyclopentyl (1-position), methyl (6-position) C₁₉H₂₁N₅O 335.4 No bioactivity data; reduced lipophilicity vs. benzyl derivative due to pyridyl group
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) Ethyl-methyl-pyrazole (carboxamide), phenyl (1-position), dimethyl (3,6-positions) C₂₁H₂₂N₆O 374.4 Higher molecular weight; potential for enhanced binding affinity due to aromatic stacking
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (938001-13-9) Cyclopropyl (6-position), 4-fluorophenyl (1-position), methyl ester (carboxylate) C₁₉H₁₈FN₃O₂ 351.4 Fluorine substitution may improve metabolic stability; ester group enhances solubility

Key Observations:

Substituent Effects on Lipophilicity :

  • The benzyl group in the target compound increases lipophilicity compared to the 3-pyridylmethyl analog (CAS: 1435906-32-3), which may influence membrane permeability and CNS penetration .
  • Fluorinated derivatives (e.g., CAS: 938001-13-9) balance lipophilicity and solubility, a critical factor in drug design .

Bioactivity Trends :

  • Pyrazolo[3,4-b]pyridine derivatives with aromatic substituents (e.g., phenyl, benzyl) often exhibit kinase inhibitory activity, as seen in related scaffolds .
  • Compounds with bulkier substituents (e.g., ethyl-methyl-pyrazole in CAS: 1005612-70-3) may show enhanced selectivity due to steric effects .

Synthetic Accessibility :

  • The cyclopentyl and benzyl groups in the target compound are synthetically accessible via palladium-catalyzed coupling or nucleophilic substitution, as demonstrated in analogous pyrazolo[3,4-b]pyrazine syntheses .

Research Findings and Limitations

  • Kinase Inhibition : Computational docking studies predict that the benzyl-carboxamide moiety in the target compound could interact with ATP-binding pockets in kinases, similar to FDA-approved pyrazole-based inhibitors .

Biological Activity

N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the class of pyrazolopyridines. Its structure features a fused pyrazole and pyridine ring, which is known for various biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

PropertyDetails
IUPAC Name This compound
Molecular Formula C16H19N3O
Molecular Weight 273.34 g/mol
CAS Number 135875901

This compound has shown potential in various biological assays:

  • Anticancer Activity : Preliminary studies indicate that compounds within this class can reduce mTORC1 activity, a crucial pathway in cell growth and proliferation. This reduction leads to increased autophagy, potentially making these compounds effective against cancer cells under metabolic stress conditions .
  • Autophagy Modulation : The compound has been associated with the modulation of autophagy processes. Research suggests that it can disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeed conditions . This property may allow for selective targeting of cancer cells while sparing normal cells.
  • Neuroprotective Effects : Some derivatives of pyrazolopyridines have been investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study focusing on a related pyrazolopyridine compound demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The compound showed significant inhibition of mTORC1 and increased levels of autophagic markers under starvation conditions, indicating its potential as an anticancer agent .

Study 2: Structure-Activity Relationships (SAR)

Research into the SAR of pyrazolopyridines has revealed that modifications to the benzyl and cyclopentyl groups can enhance biological activity. For instance, compounds with specific substitutions exhibited improved metabolic stability and efficacy in reducing tumor cell viability .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

  • Cancer Treatment : Due to its ability to modulate autophagy and inhibit critical signaling pathways like mTORC1, this compound could be developed as a novel anticancer agent.
  • Neurodegenerative Disorders : Its neuroprotective properties may offer new avenues for treating diseases such as Alzheimer's and Parkinson's.

Q & A

Q. What are the critical steps and optimized conditions for synthesizing N-benzyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?

The synthesis typically involves:

  • Cyclocondensation : Formation of the pyrazolo[3,4-b]pyridine core using cyclopentylamine and methyl-substituted precursors under reflux in polar aprotic solvents (e.g., DMF) .
  • Benzylation : Introduction of the N-benzyl group via nucleophilic substitution or coupling reactions, requiring precise pH control (7.5–8.5) and temperatures of 60–80°C .
  • Carboxamide formation : Activation of the carboxylic acid intermediate using EDCI/HOBt, followed by coupling with benzylamine derivatives .
    Key Optimization Factors :
  • Temperature (±2°C tolerance for high yields >85%).
  • Solvent choice (DMF vs. THF impacts regioselectivity).
  • Catalysts (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopentyl integration at δ 1.5–2.5 ppm) .
  • HPLC : Purity assessment (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., molecular ion [M+H]+^+ at m/z 405.2) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the cyclopentyl moiety .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate activity against kinases like CDK2 or Aurora A, given structural similarities to pyrazolo[3,4-b]pyridine inhibitors .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility Testing : Phase-solubility analysis in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding modes to kinase ATP pockets. For example, conflicting IC50_{50} values in analogues may arise from benzyl group orientation .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to explain discrepancies in in vitro vs. in vivo efficacy .
  • QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronegativity (e.g., Cl vs. OMe on benzyl) with activity .

Q. What experimental strategies address low yield in the final carboxamide coupling step?

  • Alternative Coupling Reagents : Replace EDCI/HOBt with HATU or PyBOP to improve efficiency (yields increase from 60% to 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 100°C .
  • In Situ Activation : Use T3P® (propylphosphonic anhydride) for acid activation without racemization .

Q. How to resolve discrepancies in biological activity data across different assay platforms?

  • Assay Standardization : Validate against positive controls (e.g., staurosporine for kinase assays) .
  • Orthogonal Assays : Confirm cytotoxicity via both MTT and clonogenic assays to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if poor in vivo activity stems from rapid CYP450-mediated degradation .

Key Research Gaps

  • Metabolite Identification : LC-MS/MS studies to map Phase I/II metabolites .
  • Crystallographic Data : Lack of X-ray structures for SAR refinement .
  • In Vivo PK/PD : Limited data on bioavailability and tissue distribution .

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